molecular formula C17H15N5 B127448 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- CAS No. 146177-65-3

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-

Cat. No. B127448
M. Wt: 289.33 g/mol
InChI Key: ZHFLDAOKAXJYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism Of Action

The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- have been studied extensively. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- in lab experiments is its broad range of biological activities. Additionally, it has been shown to possess relatively low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-. One potential direction is to further explore its antitumor activity and investigate its potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a promising compound with a wide range of potential therapeutic applications. Its broad range of biological activities and relatively low toxicity make it a potentially safe and effective therapeutic agent. Future research in this area could lead to the development of new and more effective treatments for cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- involves the condensation of 2-aminobenzonitrile with 3,5-dimethylphenylisocyanide in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a cyclization reaction with triethylorthoformate to yield the final product.

Scientific Research Applications

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antiviral properties.

properties

CAS RN

146177-65-3

Product Name

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

3,5-dimethyl-7-phenylimidazo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C17H15N5/c1-10-8-13-15(21-17(18)22(13)2)16-14(10)20-12(9-19-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,21)

InChI Key

ZHFLDAOKAXJYGO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N

Canonical SMILES

CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N

Other CAS RN

146177-65-3

Origin of Product

United States

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